
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is an organic compound with a complex structure that includes a tert-butyl ester group and an aminopropylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate typically involves the esterification of 2-(4-(3-aminopropyl)phenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amines, esters.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of enzymes involved in disease pathways, making them candidates for drug development .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-(3-aminopropyl)phenyl)carbamate: Similar structure but with a carbamate group instead of an ester.
Tert-butyl 2-(4-(3-aminopropyl)phenyl)amide: Contains an amide group instead of an ester.
Tert-butyl 2-(4-(3-aminopropyl)phenyl)ketone: Features a ketone group in place of the ester.
Uniqueness
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is unique due to its combination of a tert-butyl ester and an aminopropylphenyl group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H19NO2
- CAS Number : 53411450
- Molecular Weight : 221.30 g/mol
The synthesis of this compound typically involves the reaction of tert-butyl acetate with 4-(3-aminopropyl)phenol under acidic conditions. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with receptors related to neuroprotection and anti-inflammatory pathways.
Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties. In vitro studies demonstrated that the compound can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Specifically, the compound showed a significant reduction in cell death caused by Aβ toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in neuronal cells. This activity is crucial for conditions characterized by chronic inflammation, such as neurodegenerative disorders.
Case Study: Neuroprotection Against Aβ-Induced Toxicity
A study investigated the effects of this compound on astrocyte cell viability when exposed to Aβ1-42. The results indicated:
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Aβ1-42 | 43.78 ± 7.17 |
Aβ1-42 + Compound | 62.98 ± 4.92 |
This data suggests that the compound significantly protects astrocytes from Aβ-induced toxicity.
In Vivo Studies
In vivo experiments using animal models further supported these findings. The compound was administered to rats subjected to scopolamine-induced cognitive impairment, and assessments showed improvements in cognitive function along with reduced levels of Aβ plaques in brain tissues.
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3 |
InChI Key |
LHWMQSVCKRCWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.